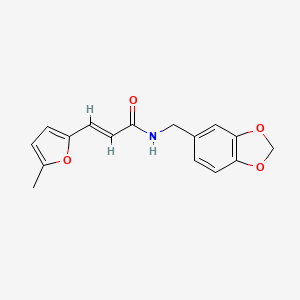
3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as TTFA, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological and chemical properties. In
作用機序
The mechanism of action of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the inhibition of complex II of the mitochondrial respiratory chain. Specifically, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide binds to the ubiquinone-binding site of complex II, preventing the transfer of electrons to the respiratory chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production has been shown to induce apoptosis in cancer cells, making 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide are primarily related to its inhibition of complex II of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production, which can have a wide range of effects on cellular function. Additionally, the increase in ROS production can induce oxidative stress, which can lead to cellular damage and apoptosis. These effects have been utilized in various studies exploring the role of mitochondrial bioenergetics in disease states.
実験室実験の利点と制限
One of the primary advantages of using 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its well-established synthesis method and mechanism of action. Additionally, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been extensively studied, making it a reliable tool for exploring mitochondrial bioenergetics. However, there are some limitations to using 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments. For example, the inhibition of complex II can have wide-ranging effects on cellular function, making it difficult to isolate the specific effects of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. Additionally, the increase in ROS production can induce cellular damage, making it important to use appropriate controls and experimental conditions.
将来の方向性
There are numerous future directions for the study of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. One potential area of research is the development of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide-based therapies for cancer and other diseases. Additionally, the role of mitochondrial bioenergetics in aging and age-related diseases is an area of active research, and 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide may play a role in these studies. Finally, the development of new compounds based on the structure of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide may lead to the discovery of novel inhibitors of mitochondrial bioenergetics.
合成法
The synthesis of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide can be achieved through a multi-step process that involves the reaction of 2,4,5-trichlorophenyl isocyanate with 2-thiophenecarboxylic acid. This reaction produces the intermediate 3-(2-thienyl)acryloyl chloride, which is then reacted with ammonia to produce the final product, 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide. This synthesis method is well-established and has been utilized in numerous studies exploring the properties and applications of 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide.
科学的研究の応用
3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of mitochondrial bioenergetics. 3-(2-thienyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to inhibit complex II of the mitochondrial respiratory chain, leading to a decrease in ATP production. This inhibition has been utilized in numerous studies exploring the role of mitochondrial bioenergetics in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
特性
IUPAC Name |
(E)-3-thiophen-2-yl-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NOS/c14-9-6-11(16)12(7-10(9)15)17-13(18)4-3-8-2-1-5-19-8/h1-7H,(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBHRXFOEHSJSR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(thiophen-2-yl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)
![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)
![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)
![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5719647.png)


![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)